3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid
Description
3-{2-[(1,5-diphenylimidazol-2-yl)sulfanyl]acetamido}benzoic acid is a complex organic compound that features a benzoic acid core with an acetamido group and a diphenylimidazole moiety
Properties
Molecular Formula |
C24H19N3O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[[2-(1,5-diphenylimidazol-2-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H19N3O3S/c28-22(26-19-11-7-10-18(14-19)23(29)30)16-31-24-25-15-21(17-8-3-1-4-9-17)27(24)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,28)(H,29,30) |
InChI Key |
QNUSZSSPMFWYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1,5-diphenylimidazol-2-yl)sulfanyl]acetamido}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,5-diphenylimidazole moiety, which can be achieved through the condensation of benzil with ammonium acetate. This intermediate is then reacted with thiol-containing compounds to introduce the sulfanyl group. The final step involves the acylation of the imidazole derivative with 3-amino benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(1,5-diphenylimidazol-2-yl)sulfanyl]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
3-{2-[(1,5-diphenylimidazol-2-yl)sulfanyl]acetamido}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{2-[(1,5-diphenylimidazol-2-yl)sulfanyl]acetamido}benzoic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole moiety suggests potential interactions with metal ions or participation in hydrogen bonding, which could influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylimidazole: Shares the imidazole core but lacks the sulfanyl and acetamido groups.
Benzoic Acid Derivatives: Compounds like 3-aminobenzoic acid or 3-nitrobenzoic acid share the benzoic acid core but differ in their substituents.
Uniqueness
3-{2-[(1,5-diphenylimidazol-2-yl)sulfanyl]acetamido}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
